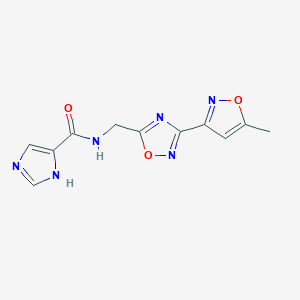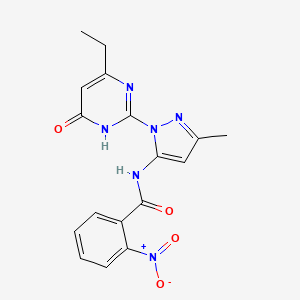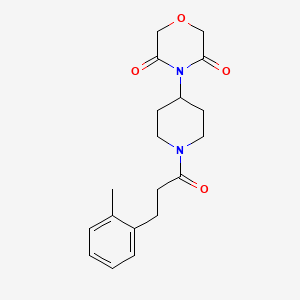
4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promise in preclinical studies as a potential treatment for various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is related to a wide range of research focused on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. An example is the efficient synthesis of spiroheterocycles compounds, where reactions of isatins with urea and morpholinobutane-1,3-dione developed compounds with potential applications in drug development due to their structural complexity and functional group diversity (Gao et al., 2017). Additionally, studies on 2-phenylmalonpiperadide and 2-phenylmalonmorpholide have revealed insights into molecular conformations and packing arrangements, contributing to the understanding of molecular structure in drug design (Lynch, Spicer, & Mcclenaghan, 2003).
Biological Activity and Pharmacological Potential
Research into morpholine derivatives, akin to this compound, has shown significant pharmacological potential. For instance, studies on morpholine-2,5-diones have highlighted their importance in biomedical applications, including as monomers for biodegradable polymers, prodrugs of bioactive amino acids, and in drug delivery systems due to their depsipeptide analog properties and biodegradability (Vinšová, 2001). This suggests the relevance of exploring compounds like this compound for similar applications.
Antimicrobial Activity
Another crucial area of research is the investigation of antimicrobial properties. For example, the study of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, a structurally related compound, demonstrated antimicrobial activity against several bacterial strains, including Escherichia coli, indicating the potential of morpholine derivatives in developing new antimicrobial agents (Yancheva et al., 2012).
Chemical Reactivity and Interactions
Investigations into the chemical reactivity and interactions of morpholine derivatives offer insights into their potential utility in synthetic chemistry and drug development. For example, studies on the reactivity of indolylmethylium ions with morpholine demonstrate the utility of these compounds in synthesizing diverse organic molecules, potentially leading to the discovery of new therapeutic agents (Follet, Berionni, Mayer, & Mayr, 2015).
Eigenschaften
IUPAC Name |
4-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-4-2-3-5-15(14)6-7-17(22)20-10-8-16(9-11-20)21-18(23)12-25-13-19(21)24/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSBFYMERFGSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

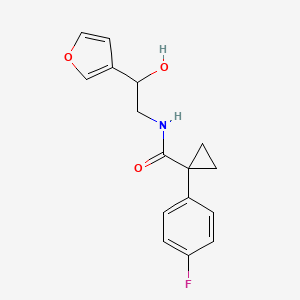
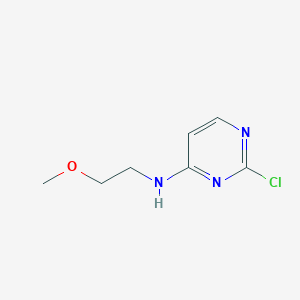

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
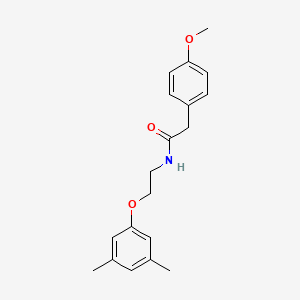

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)
![1-[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)
